4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2 and its molecular weight is 259.73. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities, as evidenced by a study on the synthesis of new pyrimidine compounds showing effectiveness against various bacterial strains and fungi (Al-Masoudi et al., 2015).
Antiviral Activity
Antiviral properties of pyrimidine derivatives, especially against retroviruses, have been noted. A study highlighted the synthesis of 2,4-diaminopyrimidine derivatives that markedly inhibited retrovirus replication in cell culture, displaying significant potential in HIV treatment (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antiparkinsonian Activities
Research on pyridine derivatives has revealed good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine®. These findings open pathways for developing new therapeutic agents for treating Parkinson's disease (Amr et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with a 4-aryl piperidine structure are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might be involved in the formation of ternary complexes in protacs . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
In general, protacs lead to the degradation of target proteins, which can have various effects depending on the function of the target protein .
Properties
IUPAC Name |
4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNURSNZONNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.